Fmoc-(R)-3-Amino-4-(3-thienyl)-butyric acid
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Overview
Description
Fmoc-®-3-Amino-4-(3-thienyl)-butyric acid is a synthetic amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of orthogonally protected iodoalanines, which undergo palladium-catalyzed cross-coupling reactions to introduce the thienyl group . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of Fmoc-®-3-Amino-4-(3-thienyl)-butyric acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-Amino-4-(3-thienyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thienyl group or the carbonyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Fmoc-®-3-Amino-4-(3-thienyl)-butyric acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: The compound is used in the production of specialized peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of Fmoc-®-3-Amino-4-(3-thienyl)-butyric acid involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The thienyl group can participate in π-π interactions and hydrogen bonding, affecting the overall conformation and stability of peptides. Additionally, the Fmoc group serves as a protective group during peptide synthesis, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-®-3-Amino-3-(3-thienyl)-propionic acid: This compound is structurally similar but differs in the length of the carbon chain.
Fmoc-®-3-Thienylglycine: Another similar compound with a different amino acid backbone.
Uniqueness
Fmoc-®-3-Amino-4-(3-thienyl)-butyric acid is unique due to its specific combination of the Fmoc protecting group and the thienyl moiety, which provides distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized peptides and in the study of protein interactions.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-thiophen-3-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c25-22(26)12-16(11-15-9-10-29-14-15)24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,14,16,21H,11-13H2,(H,24,27)(H,25,26)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLVDBJEAPYRRR-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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